4-甲基吡嗪

描述

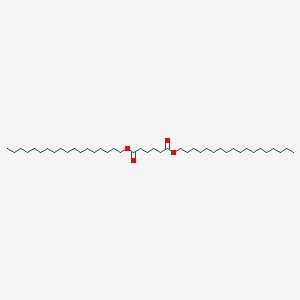

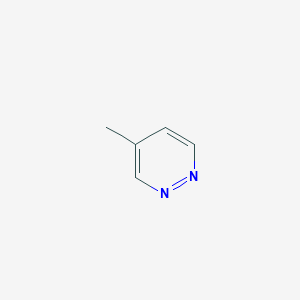

4-Methylpyridazine is a chemical compound with the molecular formula C5H6N2 . It has a molecular weight of 94.1145 .

Synthesis Analysis

Pyridazin-3 (2H)-ones, a derivative of pyridazine, have been found to exhibit a wide range of pharmacological activities. The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .Molecular Structure Analysis

The molecular structure of 4-Methylpyridazine is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .Chemical Reactions Analysis

Pyridazinones show a diverse range of agrochemical and pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .Physical And Chemical Properties Analysis

4-Methylpyridazine has a density of 1.0±0.1 g/cm3, a boiling point of 226.9±0.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C .科学研究应用

合成和工业应用

- 农药和抗病毒药物中间体的合成:4-甲基吡嗪用于合成各种农药和抗病毒药物的中间体。其合成通过从水合肼和柠檬酸酐开始的四步法工艺实现,总收率约为 30% (杨少娟,2012).

生物活性与癌症研究

- 抑制癌细胞系:4-甲基吡嗪的衍生物,特别是带有 5-甲基吡嗪-3(2H)-酮片段的 4-(吡啶-4-氧基)苯甲酰胺衍生物,已显示出对 A549、HeLa 和 MCF-7 等癌细胞系具有有效的抑制活性 (何华雄等,2020).

- 作为 c-Met 激酶抑制剂的评估:已合成出含有 4-甲基-6-氧代-1,6-二氢吡嗪-3-甲酰胺的新型 4-苯氧基吡啶衍生物,并评估了它们对 c-Met 激酶的抑制活性和对各种癌细胞系的细胞毒活性,显示出中等到良好的抗肿瘤活性 (刘菊等,2020).

化学合成和材料科学

- 扩展 π-体系的合成:4-甲基吡嗪与芳香醛反应生成缩合产物,可用于合成扩展的 π-体系 (J. Vanden Eynde 等,2001).

- 自由基氯化:它参与自由基氯化过程,生成 2-氯甲基吡啶和二氯甲基吡嗪等化合物 (K. Rubina 等,1989).

神经和药理学研究

- 靶向电压激活钙通道的氨基吡啶:氨基吡啶,包括 4-氨基吡啶衍生物,靶向神经元中的高电压激活 Ca2+ 通道 (HVACC),表明其在改善脊髓损伤和多发性硬化症等疾病中神经肌肉功能的潜在应用 (吴紫珍等,2009).

缓蚀

- 钢铁缓蚀剂:吡嗪化合物,包括 4-甲基吡嗪的衍生物,已被研究其在酸性环境中抑制钢铁腐蚀的作用,显示出显着的抑制效率 (M. Bouklah 等,2006).

作用机制

Target of Action

4-Methylpyridazine is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms Pyridazine derivatives have been found to interact with a wide range of biological targets, contributing to their diverse pharmacological activities .

Mode of Action

Pyridazine derivatives, including pyridazinones, have been shown to exhibit a broad spectrum of pharmacological activities . These activities are believed to be due to the unique physicochemical properties of the pyridazine ring, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .

Biochemical Pathways

Pyridazine derivatives have been associated with a variety of pharmacological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some pyridazinone derivatives have been reported to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Pharmacokinetics

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of the pyridazine ring may contribute to its pharmacokinetic profile .

Result of Action

Pyridazine derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Action Environment

The unique physicochemical properties of the pyridazine ring may play a role in its interaction with the environment .

安全和危害

未来方向

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .

属性

IUPAC Name |

4-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c1-5-2-3-6-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIKUBOPKWKZULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149811 | |

| Record name | 4-Methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1120-88-3 | |

| Record name | 4-Methylpyridazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1120-88-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common starting materials for synthesizing 3-chloro-4-methylpyridazine?

A1: Both hydrazine hydrate and citraconic anhydride are frequently employed as starting materials in the synthesis of 3-chloro-4-methylpyridazine. [, ] This approach involves a multi-step process with a moderate total yield.

Q2: Can you elaborate on the significance of 3-chloro-4-methylpyridazine in various fields?

A2: 3-chloro-4-methylpyridazine serves as a crucial intermediate in the production of pesticides and antiviral drugs. [, ] Its specific chemical structure makes it a valuable building block for creating compounds with targeted biological activities.

Q3: How does the presence of a methyl group at the 4-position affect the reactivity of pyridazine?

A3: The methyl substituent at the 4-position influences the reactivity of pyridazine in reactions with symmetric trioxanyl radicals. [] While pyridazine and 3-methylpyridazine are selectively attacked at the 4 and/or 5 positions, 4-methylpyridazine exhibits a different reactivity profile, undergoing substitution at the 5 position and also at the 3 and/or 6 positions.

Q4: What insights into the structure of 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid have been gained through computational chemistry?

A4: Density functional theory (DFT) calculations have been employed to investigate the molecular structure, vibrational spectra, natural bond orbital, and thermodynamic properties of 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid. [] These computational studies provide a deeper understanding of the electronic structure and reactivity of these compounds.

Q5: What are the potential applications of 4-methylpyridazine derivatives in medicinal chemistry?

A5: Research has explored the potential of 4-methylpyridazine derivatives as novel cardiotonic agents. [] These compounds, structurally related to bipyridine cardiotonics like amrinone and milrinone, show promise in enhancing in vitro cardiotonic activity. The replacement of pyridine subunits in existing cardiotonics with a 1,2-diazine system, as seen in compounds 8, 11, and 16, contributes to this enhanced activity.

Q6: How does 4-methylpyridazine interact with the DAPK1 catalytic domain?

A6: Studies have investigated the interaction of 4-methylpyridazine with the DAPK1 catalytic domain. [] Specifically, the crystal structure of the DAPK1 catalytic domain complexed with a 4-methylpyridazine fragment provides valuable insights into the binding mode and potential inhibitory mechanisms.

Q7: What are the isomers formed during the quaternisation of 4-methylpyridazine with methyl iodide?

A7: The reaction of 4-methylpyridazine with methyl iodide leads to the formation of both N(1)- and N(2)-methylated isomers. [] Nuclear magnetic resonance (NMR) spectroscopy has been instrumental in identifying and characterizing these isomers, providing a detailed understanding of the reaction outcome.

Q8: How does the position of the N-oxide group in 4-methylpyridazine N-oxides affect their dipole moments?

A8: Dipole moment measurements have played a crucial role in elucidating the structures of 3- and 4-methylpyridazine N-oxides. [] These studies confirmed the specific positions of the N→O group in these compounds, providing valuable information about their electronic distribution and potential reactivity.

Q9: Can you provide examples of 4-methylpyridazine derivatives that have been synthesized and characterized?

A9: Several 4-methylpyridazine derivatives have been successfully synthesized and characterized, including:

- 3-chloro-4-methylpyridazine: [, ] A key intermediate in the synthesis of various biologically active compounds.

- 3,6-dichloro-4-methylpyridazine: [, , , , ] A versatile precursor for synthesizing substituted pyridazines.

- 3-hydroxy-4-methyl-6-chloropyridazine: [] An intermediate in the synthesis of 3-chloro-4-methylpyridazine.

- 4-methylpyridazine N-oxides: [, ] Investigated for their dipole moments and structures.

- Formyl-methylpyridazines: [] Novel compounds synthesized from 4-methylpyridazine.

Q10: What analytical techniques are commonly used to characterize 4-methylpyridazine and its derivatives?

A10: Various analytical methods are employed for the characterization of 4-methylpyridazine and its derivatives, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: [, , , ] For determining the structure and purity of synthesized compounds.

- Mass Spectrometry (MS): [] For confirming the molecular weight and identifying fragmentation patterns.

- Dipole Moment Measurements: [] For determining the spatial arrangement of atoms in a molecule, particularly the orientation of the N-oxide group in 4-methylpyridazine N-oxides.

Q11: What is the biological activity of 3,6-dichloro-4-methylpyridazine?

A11: 3,6-dichloro-4-methylpyridazine has been investigated for its antifertility effects on Aedes aegypti (L.). [] While it showed some activity, it was less effective than other compounds tested in the study.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。